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A Note on the Inquiry: Initial searches for "EZ-482" as a p300/CBP inhibitor in the context of

cancer did not yield direct supporting scientific literature. The available research predominantly

identifies EZ-482 as a ligand for Apolipoprotein E (ApoE), with a focus on its potential

therapeutic applications in Alzheimer's disease.[1][2][3][4] This document will, therefore,

provide a comprehensive technical guide on the role of established p300/CBP inhibitors in

cancer, a field with robust scientific exploration and promising therapeutic candidates. A

summary of the known biological functions of EZ-482 in relation to ApoE is also provided for

clarity.

Introduction to p300/CBP as Therapeutic Targets in
Oncology
The paralogous histone acetyltransferases (HATs) p300 (also known as EP300) and CREB-

binding protein (CBP) are critical transcriptional co-activators that play a central role in

regulating gene expression.[5][6] Their enzymatic activity involves the transfer of an acetyl

group to lysine residues on histone tails and other proteins, leading to a more open chromatin

structure and facilitating the recruitment of transcription machinery. This epigenetic modification

is crucial for a multitude of cellular processes, including proliferation, differentiation, and

apoptosis.[7]

In various cancers, the p300/CBP signaling axis is frequently dysregulated. Overexpression or

hyperactivity of p300/CBP can lead to the aberrant activation of oncogenic gene expression

programs, promoting tumor growth, survival, and therapeutic resistance.[5][7] Consequently,
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the development of small molecule inhibitors targeting the HAT activity of p300/CBP has

emerged as a promising strategy in cancer therapy.

Mechanism of Action of p300/CBP Inhibitors in
Cancer
p300/CBP inhibitors exert their anti-cancer effects through several key mechanisms:

Downregulation of Oncogenic Transcription: By inhibiting the acetyltransferase activity of

p300/CBP, these molecules reduce histone acetylation at the promoters and enhancers of

key oncogenes, such as MYC, leading to their transcriptional repression.[8]

Induction of Apoptosis: The suppression of pro-survival gene expression can trigger

programmed cell death in cancer cells. For instance, inhibition of p300 has been shown to

induce caspase-dependent apoptosis in prostate cancer cells.[9]

Cell Cycle Arrest: p300/CBP are involved in the regulation of cell cycle progression. Their

inhibition can lead to cell cycle arrest, often at the G1/S transition.[8]

Synthetic Lethality: In cancers with loss-of-function mutations in one of the paralogs (e.g.,

CBP-deficient tumors), the cells become highly dependent on the activity of the other.

Targeting the remaining paralog with an inhibitor can create a synthetic lethal interaction,

selectively killing cancer cells.[8]

The signaling pathway below illustrates the central role of p300/CBP in acetylating histones

and other transcription factors, leading to the expression of genes involved in cell cycle

progression and proliferation. Inhibition of p300/CBP disrupts this cascade.
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Caption: p300/CBP signaling pathway and point of inhibition.

Preclinical Data on p300/CBP Inhibitors
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A number of small molecule inhibitors of p300/CBP have demonstrated promising preclinical

activity across various cancer types. The table below summarizes key quantitative data for

some of the well-characterized inhibitors.

Inhibitor Cancer Type(s) IC50 / Kd
Key In Vitro
Findings

Key In Vivo
Findings

A-485

Hematological

Malignancies,

Prostate Cancer

p300 IC50: 12

nM

Inhibits

proliferation of

hematological

cancer cells.

Reduces

H3K27ac at

enhancers of

estrogen

receptor α target

genes in breast

cancer.

Inhibits tumor

growth in a

castration-

resistant prostate

cancer xenograft

model.

C646

Prostate Cancer,

Lung Cancer,

Hematopoietic

Cancers

p300 IC50: 400

nM

Induces

caspase-

dependent

apoptosis in

prostate cancer

cells.

Suppresses the

growth of CBP-

deficient lung

and

hematopoietic

cancer cells.

Suppressed

tumor growth of

CBP-deficient

cancer cells in

vivo.

CCS1477 Prostate Cancer
CBP IC50: 1.6

nM

Suppresses

androgen

receptor target

gene

transcription.

Demonstrates

anti-tumor

activity in

castration-

resistant prostate

cancer models.
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Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field.

Below are outlines for key experiments used to characterize p300/CBP inhibitors.

Histone Acetyltransferase (HAT) Inhibition Assay
Objective: To determine the in vitro potency of a compound in inhibiting the enzymatic activity

of p300 or CBP.

Protocol:

Reagents: Recombinant human p300/CBP, histone H3 or H4 peptide substrate, Acetyl-CoA,

and the test inhibitor.

Procedure:

The inhibitor at various concentrations is pre-incubated with the p300/CBP enzyme in an

assay buffer.

The enzymatic reaction is initiated by the addition of the histone substrate and Acetyl-CoA.

The reaction is allowed to proceed for a defined period at a controlled temperature.

The reaction is stopped, and the level of histone acetylation is quantified. This can be

done using various methods, such as ELISA with an antibody specific for the acetylated

histone mark or through radiological detection if using radiolabeled Acetyl-CoA.

Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and

the IC50 value is determined by fitting the data to a dose-response curve.

Chromatin Immunoprecipitation followed by Sequencing
(ChIP-seq)
Objective: To identify the genomic regions where p300/CBP binding and histone acetylation are

altered by inhibitor treatment.

Protocol:
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Cell Treatment: Cancer cells are treated with the p300/CBP inhibitor or a vehicle control.

Cross-linking: Proteins are cross-linked to DNA using formaldehyde.

Chromatin Shearing: The chromatin is sheared into smaller fragments using sonication or

enzymatic digestion.

Immunoprecipitation: An antibody specific for p300, CBP, or a specific histone acetylation

mark (e.g., H3K27ac) is used to immunoprecipitate the protein-DNA complexes.

DNA Purification: The cross-links are reversed, and the DNA is purified.

Library Preparation and Sequencing: The purified DNA fragments are prepared for high-

throughput sequencing.

Data Analysis: The sequencing reads are aligned to a reference genome, and peaks are

called to identify regions of enrichment. Differential peak analysis between inhibitor-treated

and control samples reveals changes in protein binding or histone modification.

The workflow for a typical ChIP-seq experiment is depicted in the diagram below.
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Caption: Experimental workflow for ChIP-seq analysis.

The Known Biological Role of EZ-482
Current research indicates that EZ-482 is a small molecule that binds to Apolipoprotein E

(ApoE).[1][2] It has been studied for its potential to modulate the function of ApoE, particularly

the ApoE4 isoform, which is a major genetic risk factor for late-onset Alzheimer's disease.[1][2]
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Studies have shown that EZ-482 binds to the C-terminal domain of both ApoE3 and ApoE4 with

a dissociation constant (Kd) in the micromolar range.[1][3] Interestingly, its binding to ApoE4

induces a unique allosteric effect on the N-terminal domain.[1][2] This interaction has been

shown to block the binding of heparin to the N-terminal domain of ApoE.[1] The heparin-binding

region of ApoE is also involved in its interaction with cellular receptors like the LDL receptor

and LRP-1.[1]

The relationship between EZ-482 and ApoE is summarized in the following diagram.
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Caption: Interaction of EZ-482 with Apolipoprotein E.

While ApoE has been implicated in some aspects of cancer biology, there is currently no

evidence to suggest that EZ-482's interaction with ApoE directly involves the inhibition of

p300/CBP for an anti-cancer effect.

Conclusion
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The inhibition of p300/CBP represents a validated and promising therapeutic strategy in

oncology. A growing number of potent and selective inhibitors are being developed and are

undergoing preclinical and clinical evaluation. These agents have demonstrated the ability to

modulate oncogenic gene expression, induce cancer cell death, and overcome drug

resistance. While EZ-482 has been investigated for its role as an ApoE ligand, its function as a

p300/CBP inhibitor in cancer is not supported by the current scientific literature. Future

research will continue to elucidate the full potential of p300/CBP inhibition in cancer therapy

and may yet uncover novel connections between different signaling pathways.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1671840?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671840?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

